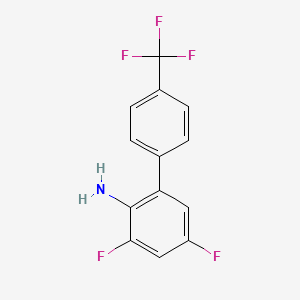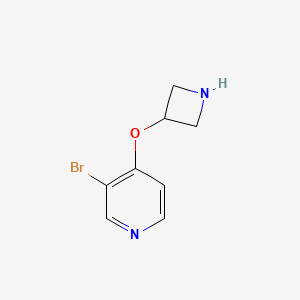
4-(Azetidin-3-yloxy)-3-bromopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Azetidin-3-yloxy)-3-bromopyridine is a synthetic organic compound characterized by the presence of a bromopyridine ring and an azetidine moiety connected via an ether linkage. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidin-3-yloxy)-3-bromopyridine typically involves the following steps:
Formation of Azetidine: Azetidine can be synthesized through the cyclization of 3-chloropropylamine under basic conditions.
Bromopyridine Derivative: The bromination of pyridine derivatives can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Ether Formation: The final step involves the nucleophilic substitution reaction where the azetidine reacts with 3-bromopyridine under basic conditions to form the ether linkage.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature, and pressure conditions, as well as the use of catalysts to enhance reaction rates.
Types of Reactions:
Substitution Reactions: The bromine atom in the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or bromine atoms.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidized forms of the compound, such as N-oxides.
Reduction Products: Reduced forms, potentially altering the bromine or nitrogen functionalities.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Biological Activity: Studied for its antimicrobial, antiviral, and anticancer properties.
Industry:
Material Science:
Agrochemicals: Explored for use in the synthesis of novel agrochemical compounds.
Wirkmechanismus
The mechanism of action of 4-(Azetidin-3-yloxy)-3-bromopyridine largely depends on its interaction with biological targets. It may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Receptor Interaction: Binding to specific receptors, altering signal transduction pathways.
DNA Interaction: Intercalating with DNA, affecting replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
- 4-(Azetidin-3-yloxy)-benzoic acid ethyl ester
- 4-(Azetidin-3-yl)morpholine dihydrochloride
- 4-Azetidin-3-yl-thiomorpholine-1,1-dioxide
Comparison:
- Structural Differences: While these compounds share the azetidine moiety, they differ in their aromatic rings and substituents, leading to different chemical and biological properties.
- Unique Features: 4-(Azetidin-3-yloxy)-3-bromopyridine’s unique combination of a bromopyridine ring and an azetidine moiety provides distinct reactivity and potential biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C8H9BrN2O |
|---|---|
Molekulargewicht |
229.07 g/mol |
IUPAC-Name |
4-(azetidin-3-yloxy)-3-bromopyridine |
InChI |
InChI=1S/C8H9BrN2O/c9-7-5-10-2-1-8(7)12-6-3-11-4-6/h1-2,5-6,11H,3-4H2 |
InChI-Schlüssel |
WBURVWGUFXZKOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)OC2=C(C=NC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Propenoic acid, 3-[5-nitro-2-(1-piperidinyl)phenyl]-](/img/structure/B12065614.png)
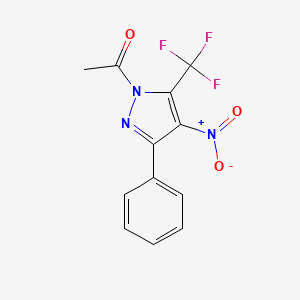
![N'-[8-bromo-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12065630.png)
![Methyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B12065643.png)
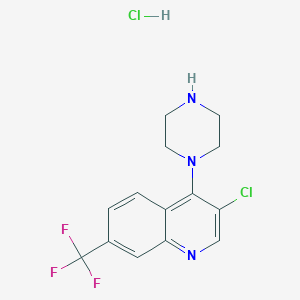

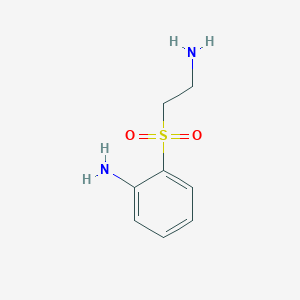
![(3,4-Dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methyl phosphono hydrogen phosphate](/img/structure/B12065663.png)


![Hexanoic acid, 6-[4-(dimethylamino)phenoxy]-](/img/structure/B12065694.png)

